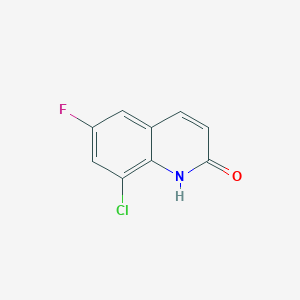

8-Chloro-6-fluoroquinolin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-7-4-6(11)3-5-1-2-8(13)12-9(5)7/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDDSMNIBMIXKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 8 Chloro 6 Fluoroquinolin 2 Ol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei. For 8-Chloro-6-fluoroquinolin-2-ol, NMR analysis offers a window into the precise arrangement of its constituent atoms.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electronic nature of the quinolin-2-one core.

Based on the analysis of related substituted quinoline and quinolin-2-one compounds, the predicted ¹H NMR spectral data for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are presented in Table 1. The protons H-3 and H-4 are expected to appear as doublets due to their vicinal coupling. The protons on the benzene (B151609) ring, H-5 and H-7, will also show characteristic splitting patterns influenced by the adjacent fluorine and chlorine atoms, respectively. The broad singlet for the N-H proton is characteristic of the quinolin-2-one tautomer.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.4 - 6.6 | d | ~9.5 |

| H-4 | 7.8 - 8.0 | d | ~9.5 |

| H-5 | 7.6 - 7.8 | dd | J(H-F) ~8.5, J(H-H) ~3.0 |

| H-7 | 7.3 - 7.5 | d | J(H-F) ~8.5 |

| N-H | 11.5 - 12.5 | br s | - |

¹³C NMR Spectral Analysis for Carbon Framework

The predicted ¹³C NMR spectral data, based on established trends for substituted quinolines, are summarized in Table 2. nih.gov The assignments are supported by the expected electronic environment of each carbon atom within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160 - 162 |

| C-3 | 118 - 120 |

| C-4 | 138 - 140 |

| C-4a | 115 - 117 |

| C-5 | 112 - 114 (d, J(C-F) ~25 Hz) |

| C-6 | 158 - 160 (d, J(C-F) ~250 Hz) |

| C-7 | 120 - 122 (d, J(C-F) ~8 Hz) |

| C-8 | 125 - 127 |

| C-8a | 135 - 137 |

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-6 position. The chemical shift of this fluorine atom is influenced by the electronic environment of the quinoline ring. Based on data for similar aromatic fluorine compounds, the ¹⁹F chemical shift is predicted to be in the range of -110 to -120 ppm relative to a standard reference such as CFCl₃. colorado.eduucsb.edu

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| F-6 | -110 to -120 | s |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak between the signals for H-3 and H-4 would confirm their vicinal relationship. Similarly, correlations between H-5 and H-7 with other aromatic protons would help in their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. An HSQC spectrum would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. The presence of the quinolin-2-one moiety will be indicated by a strong carbonyl (C=O) stretching vibration and an N-H stretching band. The aromatic C-H and C=C stretching vibrations, as well as the C-Cl and C-F stretching frequencies, will also be present in the spectrum.

Based on the analysis of related quinolone structures, the predicted FTIR absorption bands for this compound are presented in Table 4. researchgate.net

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1650 - 1670 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Raman Spectroscopy

The Raman spectrum of a halogenated quinolin-2-ol analogue is expected to exhibit characteristic peaks corresponding to the quinoline core, as well as vibrations involving the halogen substituents. The C-Cl stretching vibrations in chloroquinolines are typically observed in the range of 600-800 cm⁻¹. The C-F stretching vibration is expected at higher wavenumbers, generally in the 1000-1400 cm⁻¹ region. The aromatic C-C and C-H stretching and bending modes of the quinoline ring system will also be prominent.

Table 1: Representative Raman Shifts for a Halogenated Quinolin-2-ol Analogue

| Wavenumber (cm⁻¹) | Assignment |

| ~1600 | Aromatic C=C stretching |

| ~1400 | Aromatic C-C stretching |

| ~1200 | C-F stretching |

| ~1100 | C-O stretching |

| ~700 | C-Cl stretching |

| ~3400 | O-H stretching |

Note: The data presented is based on the analysis of structurally similar halogenated quinoline compounds and serves as an illustrative example.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula of this compound and its analogues. The high accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.

For this compound (C₉H₅ClFNO), the expected monoisotopic mass can be calculated with high precision. The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, further confirming the presence of a chlorine atom in the molecule.

Table 2: HRMS Data for an this compound Analogue

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [M+H]⁺ | 198.0122 | 198.0125 |

| [M+H+2]⁺ | 200.0093 | 200.0096 |

Note: The data is hypothetical and illustrative of expected HRMS results.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and for the purification and identification of synthetic products and their intermediates.

In the context of this compound analogues, a reversed-phase HPLC method can be developed to separate the target compound from impurities. The subsequent analysis by mass spectrometry, often using electrospray ionization (ESI), provides the mass-to-charge ratio of the eluted compounds. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of halogenated quinolines typically involves the loss of small molecules such as CO, HCN, and the halogen atoms.

Table 3: LC-MS Parameters for the Analysis of a Halogenated Quinolin-2-ol Analogue

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides information about the electronic transitions within a molecule and is highly sensitive to the molecular structure and environment.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The absorption spectrum of this compound analogues is expected to show characteristic bands arising from π-π* transitions within the quinoline aromatic system.

The position and intensity of these absorption bands are influenced by the nature and position of substituents. Halogen atoms can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on their electronic effects. For instance, studies on fluorinated quinolines have shown distinct absorption patterns.

Table 4: UV-Vis Absorption Data for a Halogenated Quinolin-2-ol Analogue in Ethanol

| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~280 | ~4000 | π-π |

| ~330 | ~3500 | π-π |

Note: The data is based on representative values for substituted quinoline compounds.

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and solvent environment.

Many quinoline derivatives are known to be fluorescent. The introduction of halogen atoms can significantly impact the fluorescence characteristics. For example, heavy atoms like chlorine can enhance intersystem crossing, potentially leading to a decrease in fluorescence quantum yield. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift).

Table 5: Fluorescence Emission Data for a Halogenated Quinolin-2-ol Analogue in Ethanol

| Excitation Wavelength (nm) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) | Stokes Shift (nm) |

| ~330 | ~380 | ~0.2 | ~50 |

Note: The data presented is illustrative and based on the fluorescence properties of similar substituted quinoline compounds.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This method provides an empirical validation of the compound's chemical formula. The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases—carbon dioxide, water vapor, and nitrogen oxides—are separated and quantified to calculate the percentage of each element present in the original sample.

The theoretical elemental composition of this compound (Molecular Formula: C₉H₅ClFNO) is calculated based on its atomic constituents and molecular weight (197.59 g/mol ). Experimental values obtained for newly synthesized batches of this compound or its analogues are expected to align closely with these calculated values, typically within a ±0.4% margin, which is a common criterion for sample purity in organic chemistry publications.

Below is a data table presenting the calculated elemental composition for this compound and representative experimental data for a related quinoline derivative, 5-chloro-7-iodo-8-((1H-benzo[d]imidazol-2-yl)methoxy)quinoline, to illustrate a typical output from such analysis. researchgate.net

Elemental Analysis Data

| Compound | Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |

|---|---|---|---|---|---|

| This compound | C₉H₅ClFNO | Calculated | 54.71 | 2.55 | 7.09 |

| 5-Chloro-7-iodo-8-((1H-benzo[d]imidazol-2-yl)methoxy)quinoline researchgate.net | C₁₇H₁₁ClIN₃O | Calculated | 47.75 | 2.59 | 9.83 |

Advanced Structural Characterization

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a crystalline solid. It allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and reveals the packing of molecules within the crystal lattice. The process involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

For quinolin-2-one analogues, this analysis provides definitive confirmation of the substitution pattern on the quinoline ring and elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the supramolecular architecture. researchgate.net While specific crystal structure data for this compound is not publicly available, analysis of closely related halogenated quinoline derivatives provides insight into the expected structural features. acs.org

For example, the crystal structure of N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F), a related halogenated quinoline, has been determined. acs.org The data from such an analysis is presented in a standardized format, as shown in the table below.

Representative Crystallographic Data for a Halogenated Quinoline Derivative (Q3Cl4F) acs.org

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₀ClFN₂ |

| Formula Weight | 296.72 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.2141(4) Å |

| b = 10.1500(6) Å | |

| c = 18.2393(11) Å | |

| β = 93.300(2)° | |

| Volume | 1330.42(14) ų |

This type of data confirms the molecular connectivity and reveals how the molecules arrange themselves in the solid state, influenced by factors like intermolecular C─H···N hydrogen bonding. acs.org

Powder X-ray diffraction (PXRD) is a versatile technique used to characterize the crystalline nature of a bulk sample. Unlike single-crystal X-ray diffraction, PXRD is performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is widely used for:

Phase Identification: Comparing the experimental diffraction pattern to databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) allows for the identification of known crystalline materials. he.com.br

Purity Assessment: The presence of sharp peaks indicates a crystalline material, while the absence of peaks from known impurities confirms the sample's purity.

Determination of Crystallinity: For materials that can be partially amorphous, PXRD can be used to determine the percentage of crystalline material. wikipedia.org

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of the crystal lattice. wikipedia.org

A typical PXRD pattern plots the intensity of the diffracted X-rays versus the diffraction angle (2θ). For a new compound like this compound, an experimental PXRD pattern would serve as a crucial reference for future batches to ensure consistency of the crystalline form. The pattern can be indexed to determine the crystal system and unit cell parameters, which can then be refined using methods like the Rietveld refinement. nih.gov

Computational and Theoretical Investigations of 8 Chloro 6 Fluoroquinolin 2 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For 8-Chloro-6-fluoroquinolin-2-ol, these calculations can elucidate its electronic structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometry of this compound, which corresponds to the lowest energy conformation of the molecule.

DFT calculations would begin with the initial input of the molecular structure of this compound. The geometry is then optimized by finding the minimum on the potential energy surface. This process provides key information such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the quinoline (B57606) ring system and the orientation of the hydroxyl group can be precisely determined.

Furthermore, DFT calculations yield valuable electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity.

Note: The values in this table are illustrative and would be determined by actual DFT calculations.

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties. nih.govrsc.org

TD-DFT calculations can predict the electronic absorption spectra of the molecule, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. nih.gov These calculations help in identifying the nature of electronic transitions, for example, whether they are localized on the quinoline core or involve charge transfer. For quinoline derivatives, understanding these excited-state properties is crucial for applications in areas like organic electronics. nih.gov Studies on similar molecules, such as 8-hydroxyquinoline (B1678124), have demonstrated that TD-DFT can effectively model excited-state intramolecular proton transfer, a process that can be relevant for this compound as well. nih.gov

Table 2: Predicted Excited State Properties for this compound from TD-DFT Calculations

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | Value | Value | Value | e.g., HOMO -> LUMO |

| S2 | Value | Value | Value | e.g., HOMO-1 -> LUMO |

Note: The values in this table are illustrative and would be the output of TD-DFT calculations.

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the basis set and other computational parameters. The basis set is a set of mathematical functions used to build the molecular orbitals.

For a molecule like this compound, which contains second-row elements and halogens, a basis set such as 6-311++G(d,p) is often a suitable choice. This basis set includes polarization and diffuse functions, which are important for accurately describing the electron distribution, especially for systems with lone pairs and for calculating excited state properties.

The choice of the functional is also critical. Hybrid functionals like B3LYP are widely used for geometry optimization and electronic structure calculations. For excited state properties, long-range corrected functionals such as CAM-B3LYP or ωB97XD might provide more accurate results, particularly for charge-transfer states. nih.gov The selection of the computational method is often a balance between accuracy and computational cost. nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide a dynamic perspective on the behavior of this compound, including its conformational flexibility and interactions with other molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would primarily involve the rotation of the hydroxyl group.

Molecular mechanics force fields can be used to perform a systematic search of the conformational space to identify low-energy conformers. Each identified conformer is then subjected to energy minimization to find the most stable structure. These studies are important for understanding which conformation is likely to be present under different conditions. In related quinolone structures, steric hindrance from substituents has been shown to cause significant distortion from planarity, which in turn can affect the molecule's properties and biological activity. nih.gov

Understanding how this compound interacts with other molecules is key to predicting its behavior in a condensed phase or a biological system. Molecular modeling can be used to study various types of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking.

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. The fluorine and chlorine atoms can participate in halogen bonding, and the aromatic quinoline ring can engage in π-π stacking interactions. Computational methods can be used to calculate the energies of these interactions, providing a quantitative measure of their strength. This information is vital for predicting the crystal packing of the molecule or its binding affinity to a biological target.

Table 3: Potential Intermolecular Interactions of this compound

| Interaction Type | Potential Site on Molecule | Interacting Partner Example | Estimated Interaction Energy Range (kcal/mol) |

|---|---|---|---|

| Hydrogen Bonding (Donor) | -OH group | Water, Amine group | -3 to -10 |

| Hydrogen Bonding (Acceptor) | -OH oxygen, Quinoline nitrogen | Water, Hydroxyl group | -2 to -8 |

| Halogen Bonding | -Cl, -F | Carbonyl oxygen, Aromatic ring | -1 to -5 |

Note: The energy ranges are typical values for such interactions and the actual values would depend on the specific interacting partners and their geometry.

Reaction Mechanism Elucidation through Computational Approaches

Understanding the precise pathway a chemical reaction follows is fundamental to controlling its outcome. Computational approaches allow for the mapping of energy landscapes, identifying the most favorable routes from reactants to products.

For a hypothetical reaction, such as the nucleophilic substitution at the chloro-position of this compound, transition state calculations would involve:

Geometry Optimization: Using quantum mechanical methods like Density Functional Theory (DFT), the three-dimensional structures of the reactants, products, and a proposed transition state are optimized to find their lowest energy conformations.

Frequency Analysis: A frequency calculation is then performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate—the path leading from reactant to product.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state connects the desired reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state in both forward and reverse directions.

These calculations would provide the activation energy (the energy difference between the reactants and the transition state), offering a quantitative measure of the reaction's feasibility.

Reactions are rarely carried out in a vacuum; the surrounding solvent can significantly influence their course and stability. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good first approximation of how a solvent's polarity affects the energies of reactants, products, and transition states.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the direct simulation of specific solvent-solute interactions, such as hydrogen bonding, which can be critical in determining reaction pathways.

For this compound, the presence of the hydroxyl group and the nitrogen atom in the quinolinone ring suggests that its stability and reactivity would be sensitive to the choice of solvent, particularly protic solvents capable of hydrogen bonding. Computational studies on similar systems have shown that polar solvents can stabilize charged intermediates and transition states, thereby altering reaction rates and even favoring different mechanistic pathways. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding QSAR)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physical or chemical properties. While no specific QSPR studies on this compound are documented, the methodology can be applied to predict a range of its properties.

A hypothetical QSPR study on a series of substituted quinolinones, including this compound, might proceed as follows:

Dataset Collection: A set of quinolinone derivatives with experimentally determined values for a specific property (e.g., boiling point, solubility, or chromatographic retention time) would be compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors representing its constitutional, topological, geometrical, and electronic features would be calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates a subset of the calculated descriptors to the property of interest.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Once a validated QSPR model is established, it could be used to predict the properties of new or unmeasured quinolinone derivatives like this compound based solely on its calculated molecular descriptors.

Interactive Data Table: Hypothetical QSPR Descriptors for Quinolinone Derivatives

This table illustrates the types of descriptors that would be used in a QSPR study. The values are for illustrative purposes only.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| This compound | 197.59 | 2.1 | 42.1 | 1 | 2 |

| Quinolin-2-ol | 145.16 | 1.4 | 42.1 | 1 | 2 |

| 8-Chloroquinolin-2-ol | 179.61 | 1.9 | 42.1 | 1 | 2 |

| 6-Fluoroquinolin-2-ol | 163.15 | 1.5 | 42.1 | 1 | 2 |

Analysis of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on another molecule. beilstein-journals.org This interaction, particularly with heavier halogens like chlorine, can play a significant role in crystal engineering and molecular recognition. mdpi.com

In the case of this compound, both chlorine and fluorine atoms are present. However, due to its higher polarizability, the chlorine atom is more likely to participate in significant halogen bonding. beilstein-journals.org Computational analysis can be used to characterize these interactions in several ways:

Molecular Electrostatic Potential (MEP) Surface Analysis: This method calculates the electrostatic potential on the van der Waals surface of the molecule. A region of positive electrostatic potential, known as a "sigma-hole," can be identified on the halogen atom along the extension of the carbon-halogen bond. mdpi.com This positive region can then interact favorably with an electron-rich site, such as the oxygen or nitrogen atom of a neighboring molecule.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify and characterize the chemical bonds and intermolecular interactions within a system. The presence of a bond path between the chlorine atom and a nucleophile, along with specific values of the electron density and its Laplacian at the bond critical point, can confirm the existence and quantify the strength of a halogen bond.

Non-Covalent Interaction (NCI) Index: This is a visualization tool that helps to identify and characterize non-covalent interactions in real space. It can distinguish between weak van der Waals forces, stronger hydrogen bonds, and halogen bonds based on the electron density and its derivatives.

In the solid state, it is conceivable that the chlorine atom of one this compound molecule could form a halogen bond with the oxygen atom of the carbonyl group of another, influencing the crystal packing arrangement. mdpi.com

Coordination Chemistry of 8 Chloro 6 Fluoroquinolin 2 Ol Derivatives

Synthesis of Metal Complexes with Quinoline-Derived Ligands

The synthesis of metal complexes from quinoline-derived ligands is a foundational aspect of modern coordination chemistry. The process typically involves the initial preparation and purification of the organic ligand, followed by a reaction with a suitable metal salt in an appropriate solvent.

Ligand Preparation and Characterization

The preparation of quinoline-based ligands, such as those derived from 8-Chloro-6-fluoroquinolin-2-ol, is the first critical step in synthesizing new metal complexes. For instance, in related studies, bidentate quinoline (B57606) derivative ligands, sometimes denoted as H₂L, are synthesized from precursors like 2-chloro-6-fluoroquinoline-3-carbaldehyde. acs.org The synthesis often involves refluxing the starting materials in a suitable solvent, followed by filtration and purification to obtain the desired ligand. acs.org

Characterization of the newly synthesized ligand is crucial to confirm its structure and purity before proceeding to complexation reactions. Standard analytical techniques are employed for this purpose:

Melting Point Determination: To assess the purity of the synthesized ligand. acs.org

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and check for impurities. acs.org

Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, Fourier Transform Infrared (FTIR), and mass spectrometry are used to elucidate the molecular structure of the ligand. acs.org

Complexation Reactions with Transition Metals

Once the quinoline-derived ligand is prepared and characterized, it is reacted with various transition metal salts to form coordination complexes. Transition metals such as Zinc (Zn(II)), Cobalt (Co(II)), Ruthenium (Ru), and Iridium (Ir) are often used due to their interesting electronic and catalytic properties.

The general procedure for complexation involves dissolving the ligand and the metal salt (e.g., zinc chloride or cobalt chloride hexahydrate) in a solvent, often an alcohol like methanol or ethanol. acs.orgresearchgate.net The reaction mixture is typically stirred for a period, sometimes with heating, to facilitate the formation of the complex. acs.orgnih.gov The resulting metal complex often precipitates from the solution and can be collected by filtration, washed, and dried. nih.gov The stoichiometry of the reaction, such as a 1:2 metal-to-ligand ratio, is a critical parameter that influences the structure of the final complex. acs.org

Structural Characterization of Metal Complexes

Elemental Analysis of Complexes

Elemental analysis provides the empirical formula of the synthesized metal complexes by determining the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). The experimental values are then compared with the calculated values for the proposed molecular formula. This comparison is vital to confirm the stoichiometry of the complex, typically revealing the metal-to-ligand ratio, which is often 1:2. researchgate.netarabjchem.org This data, combined with other characterization results, helps in confirming the successful synthesis of the desired coordination compound. nih.gov

Table 1: Representative Elemental Analysis Data for Metal Complexes

| Complex Formula | Element | Calculated (%) | Found (%) |

| [Cu(flrx)₂(phen)Cl] (C₂₉H₂₅ClCuF₃N₅O₃) | C | 53.79 | 53.55 |

| H | 3.89 | 3.75 | |

| N | 10.81 | 11.04 | |

| [Co(flrx)₂(phen)] (C₄₆H₄₂CoF₆N₈O₆) | C | 56.62 | 56.40 |

| H | 4.34 | 4.15 | |

| N | 11.48 | 11.29 | |

| [Mn(flrx)₂(bipy)] (C₄₄H₄₂F₆MnN₈O₆) | C | 55.76 | 55.50 |

| H | 4.47 | 4.29 | |

| N | 11.88 | 11.69 |

Note: Data is illustrative and based on similar fluoroquinolone complexes. 'flrx' = fleroxacin, 'phen' = 1,10-phenanthroline, 'bipy' = 2,2'-bipyridine. nih.gov

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the bonding and electronic structure of the metal complexes.

FTIR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. When a ligand coordinates to a metal ion, the characteristic vibrational frequencies of its functional groups change. For instance, shifts in the stretching frequencies of C=N or O-H groups in the IR spectrum can confirm the involvement of these groups in bonding with the metal ion. arabjchem.orgsemanticscholar.org

UV-Vis Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the complex and helps in proposing the geometry of the coordination environment. The absorption bands observed in the UV-Visible spectrum can be assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is a powerful tool for characterizing the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide evidence of coordination. acs.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex, further confirming its composition and formula. nih.gov

Table 2: Key Spectroscopic Data for a Representative Fluoroquinolone Complex [Cu(flrx)₂]

| Technique | Key Bands/Signals (cm⁻¹ or nm) | Assignment |

| FTIR | 1619 | ν(C=O) pyridone |

| 1589 | νₐₛᵧₘ(COO) | |

| 1371 | νₛᵧₘ(COO) | |

| UV-Vis | 665, 395 (nujol mull) | d-d and charge transfer transitions |

| 680, 392, 335, 320, 293 (DMSO) | d-d and charge transfer transitions in solution |

Source: Data based on the [Cu(flrx)₂] complex. nih.gov

Electronic and Photophysical Properties of Quinoline Metal Complexes

Detailed experimental studies focusing specifically on the electronic and photophysical properties of metal complexes derived from this compound are not extensively available in the current scientific literature. The characterization of these properties is fundamental to understanding the potential applications of such complexes in fields like materials science and sensor technology. Generally, the electronic properties of quinoline-based metal complexes are dictated by a combination of ligand-centered transitions, metal-centered transitions, and charge-transfer phenomena between the metal and the ligand.

Specific UV-Visible absorption data for metal complexes of this compound, including absorption maxima (λmax) and molar absorptivity values, are not documented in available research. For related 8-hydroxyquinoline (B1678124) complexes, absorption bands are typically attributed to π→π* transitions within the quinoline ring and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the metal ion and its oxidation state. The positions and intensities of these bands are sensitive to the specific substituents on the quinoline ring, the nature of the metal ion, and the solvent used.

Table 1: UV-Visible Absorption Data for Selected Quinoline Metal Complexes (General) (Note: Data for the specific compound this compound is not available. This table illustrates typical data for related compounds.)

| Complex Type | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |

|---|---|---|---|---|

| M(8-HQ)₂ | Chloroform | ~240-260, ~300-380 | Varies | π→π, n→π |

| Cu(II)-Schiff Base | DMSO | ~270-300, ~420-500 | Varies | π→π*, LMCT |

| Zn(II)-Schiff Base | DMSO | ~300, ~490-500 | Varies | π→π*, LMCT |

Source: Based on general data for 8-hydroxyquinoline (8-HQ) and its Schiff base derivatives.

There is a lack of specific published data on the photoluminescence properties, including emission wavelengths and quantum yields, for metal complexes of this compound. The fluorescence and phosphorescence of metal quinoline complexes are highly dependent on the metal center and the ligand's substituents. For instance, complexes with closed-shell metal ions like Zn(II) or Al(III) often exhibit ligand-based fluorescence, which can be tuned by electron-donating or electron-withdrawing groups on the quinoline framework. The introduction of halogen atoms, such as chlorine and fluorine, can influence the emission properties through the heavy-atom effect, potentially promoting intersystem crossing and leading to phosphorescence.

A detailed analysis of charge transfer phenomena, such as Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Metal Charge Transfer (LMCT), or Intra-Ligand Charge Transfer (ILCT), has not been specifically reported for complexes of this compound. In related iron(II) complexes, MLCT states have been identified, where the lifetime and energy of the state are influenced by the ligand's geometry and the solvent environment. The nature of charge transfer is critical for applications in areas like photocatalysis and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the chloro and fluoro substituents on the this compound ligand would be expected to influence the energies of the ligand's molecular orbitals and thus affect the charge transfer characteristics of its potential metal complexes.

Electrochemical Properties and Redox Behavior

Specific research detailing the electrochemical properties and redox behavior of metal complexes formed with this compound is not currently available. The redox potentials of such complexes would provide insight into their stability and their ability to participate in electron transfer reactions. Studies on other quinoline derivatives show that both the metal and the ligand can be redox-active. The redox processes can be reversible or irreversible and are often influenced by the ligand's substituents. For example, chloro complexes of Mn(II) with amino-pyridine ligands have shown reversible Mn(II)/Mn(III) processes. The presence of halogen substituents on the this compound ligand would likely impact the redox potentials of its metal complexes.

Magnetic Properties

There is no available data concerning the magnetic properties of metal complexes specifically involving the this compound ligand. The magnetic behavior of a coordination complex is determined by the electronic configuration of the central metal ion and the geometry of the complex. Depending on the metal ion (e.g., Fe(III), Mn(II), Co(II)), complexes can exhibit paramagnetism, diamagnetism, or more complex magnetic behaviors like spin crossover. For instance, iron(III) complexes with quinoline-derived ligands have been shown to exhibit spin crossover behavior that is dependent on temperature and the counterion present in the crystal lattice.

Chemical Reactivity and Functionalization of 8 Chloro 6 Fluoroquinolin 2 Ol

Reactions at the Hydroxyl Group (C-2)

The reactivity at the C-2 position is best understood by considering the dominant quinolin-2(1H)-one tautomer. This structure contains an ambident nucleophilic N-C=O system. Alkylation and acylation reactions can therefore occur at either the nitrogen (N-alkylation/acylation) or the oxygen (O-alkylation/acylation), with the outcome being highly dependent on the reaction conditions.

Etherification and Esterification

The reaction of the ambident anion of a quinolinone with electrophiles like alkyl or acyl halides can lead to either N-substituted or O-substituted products. The regioselectivity of these reactions is influenced by factors such as the solvent, the nature of the counter-ion, and the electrophile itself, according to Hard-Soft Acid-Base (HSAB) theory.

N-Alkylation/Acylation : Reactions with hard electrophiles, often under kinetic control, tend to favor substitution at the nitrogen atom. The use of polar aprotic solvents like DMF in the presence of a base such as potassium carbonate often leads to the N-alkylated product. For example, alkylation of quinazolin-4(3H)-one derivatives with benzyl chloride in the presence of cesium carbonate at elevated temperatures resulted in the N-alkylation product. rsc.org

O-Alkylation/Acylation (Etherification/Esterification) : Softer electrophiles and conditions that favor thermodynamic control can lead to O-substitution, yielding 2-alkoxy or 2-acyloxy quinolines. O-alkylation of isoquinolin-1-ones has been shown to be favored under Mitsunobu reaction conditions. buecher.de The choice of solvent can also be critical; studies on similar lactam systems have shown that less polar solvents can sometimes favor O-alkylation. rsc.org The formation of the O-alkylated product, an ether, can also be achieved by first converting the quinolinone to the corresponding 2-chloroquinoline (B121035) and subsequently reacting it with an alkoxide. rsc.org

| Condition | Favored Product | Rationale |

| Reagent | ||

| Hard electrophile (e.g., (CH₃)₂SO₄) | N-Alkylation | Hard-hard interaction (N is harder than O) |

| Soft electrophile (e.g., CH₃I) | O-Alkylation | Soft-soft interaction (O is softer than N) |

| Base/Solvent | ||

| K₂CO₃ in DMF | N-Alkylation | Promotes formation of the N-anion |

| NaH in THF/Dioxane | O-Alkylation | Favors the thermodynamically stable O-anion |

| Mitsunobu Conditions | O-Alkylation | Specific mechanism favors O-attack |

Oxidation Reactions

The quinolin-2(1H)-one nucleus is generally a robust and stable heterocyclic system that is resistant to oxidation under typical laboratory conditions. The core structure is already in a relatively high oxidation state. Significant oxidation would require harsh conditions that would likely lead to the degradation of the ring system.

However, enzymatic oxidation of the quinoline (B57606) scaffold is known. For instance, microbial degradation can initiate hydroxylation at the C-2 position of quinoline to form the corresponding quinolin-2(1H)-one. mdpi.com This indicates the inherent stability of the quinolinone moiety, as it is the product of an oxidative transformation. Further oxidation of the quinolinone ring itself is not a commonly employed synthetic strategy.

Reactions Involving Halogen Substituents (C-6 and C-8)

The chloro and fluoro groups on the carbocyclic ring are sites for functionalization, primarily through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

The quinolinone ring acts as an electron-withdrawing group, activating the attached benzene (B151609) ring towards nucleophilic attack. In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.

The relative reactivity of the halogens at the C-6 and C-8 positions depends on two main factors:

Leaving Group Ability : In the rate-determining addition step of many SNAr reactions, the bond to the leaving group is not yet broken. The reaction rate is instead governed by the stability of the Meisenheimer complex. The high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the intermediate, often making fluoro substituents more reactive than chloro substituents in this specific mechanism. libretexts.org

Positional Activation : The electron-withdrawing effect of the quinolinone ring activates the ortho and para positions more strongly than the meta position. For 8-Chloro-6-fluoroquinolin-2-ol, both halogens are on the carbocyclic ring. Quantum chemistry calculations on related systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the formation of the isomer resulting from substitution at the 4-position is favored due to both greater product stability and a lower activation barrier. A similar analysis would be needed to definitively predict the regioselectivity for this compound.

Given these competing factors, predicting the exact regioselectivity without experimental data is difficult. However, the enhanced electrophilicity at the carbon bearing the fluorine atom often makes it the preferred site for SNAr. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. In these reactions, the regioselectivity is primarily determined by the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The established reactivity trend for halogens in oxidative addition is I > Br > OTf > Cl >> F.

Based on this trend, the C-8 chloro group is expected to be significantly more reactive than the C-6 fluoro group in cross-coupling reactions. This allows for selective functionalization at the C-8 position while leaving the C-6 fluorine intact.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with a boronic acid or ester. Studies on dihaloquinolines have demonstrated high regioselectivity. For instance, the reaction of 2-chloro-6-bromoquinoline can be directed to either C-2 or C-6 by tuning the catalyst and conditions. Using a catalyst like Pd(dppf)Cl₂ tends to favor oxidative addition at the more electron-rich position or the weaker C-Br bond, while Pd(PPh₃)₄ can favor the more electrophilic C-2 position. For this compound, selective coupling at the C-8 position is the anticipated outcome under standard Suzuki conditions.

Sonogashira Coupling : This reaction couples the aryl halide with a terminal alkyne. High regioselectivity has also been observed in the Sonogashira coupling of dihaloquinolines. For example, 2,4-dichloroquinoline (B42001) undergoes highly regioselective alkynylation at the C-2 position. In the case of 4-chloro-6-iodoquinolines, selective coupling occurs at the more reactive C-I bond. By analogy, this compound would be expected to react selectively at the C-8 position.

Heck Reaction : The Heck reaction couples the aryl halide with an alkene. The regioselectivity is also governed by the oxidative addition step, and thus reaction at the C-8 chloro position would be strongly favored over the C-6 fluoro position.

The table below summarizes the expected regioselectivity for cross-coupling reactions on the 8-chloro-6-fluoroquinoline scaffold, based on established principles.

| Reaction | Reagent | Expected Site of Reaction | Rationale |

| Suzuki-Miyaura | R-B(OH)₂ / Pd catalyst | C-8 | C-Cl bond is much more reactive than C-F in oxidative addition. |

| Sonogashira | R-C≡CH / Pd, Cu catalyst | C-8 | C-Cl bond is much more reactive than C-F in oxidative addition. |

| Heck | Alkene / Pd catalyst | C-8 | C-Cl bond is much more reactive than C-F in oxidative addition. |

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. Catalytic transfer hydrogenation is a common method to achieve this.

The selectivity of this reaction depends on the relative bond strengths and the catalyst used. The C-Cl bond is weaker than the C-F bond, making the chloro group easier to remove. Therefore, selective reductive dehalogenation of the C-8 chloro group in the presence of the C-6 fluoro group is synthetically feasible. This can often be achieved using a palladium catalyst (e.g., Pd/C) with a hydrogen source, such as hydrogen gas (H₂), ammonium formate, or H₃N·BH₃ under controlled conditions. This selective dehalogenation would yield 6-fluoroquinolin-2-ol, providing a route to derivatives that are unsubstituted at the C-8 position.

Reactions at the Quinoline Nitrogen

Reactions involving the nitrogen atom of this compound are highly dependent on which tautomeric form is reacting. For the quinolin-2(1H)-one tautomer, the nitrogen bears a hydrogen atom and can act as a nucleophile. For the quinolin-2-ol tautomer, the nitrogen is a tertiary amine integrated into the aromatic pyridine ring.

The alkylation and acylation of quinolin-2-one systems are competitive processes, with reactivity possible at either the nitrogen (N-acylation/alkylation) or the exocyclic oxygen (O-acylation/alkylation). The outcome is significantly directed by the substitution pattern on the quinoline ring. In general, for reactions involving ambident nucleophiles, the strongest base is the best nucleophile, which often favors N-alkylation or N-acylation. quora.com However, steric and electronic factors can alter this preference.

For quinolin-2-one derivatives, studies have shown that substituents at the C-8 position exert a strong influence on the regioselectivity of these reactions. Research on the alkylation of 8-chloro-quinolin-2(1H)-one has demonstrated that the reaction proceeds to give exclusively O-alkylated products. This selectivity is attributed to the steric hindrance and electronic effects imposed by the C-8 chloro substituent, which disfavors attack at the adjacent nitrogen atom. It is therefore anticipated that this compound, in its quinolin-2(1H)-one form, would follow this trend. The additional electron-withdrawing 6-fluoro group would further decrease the nucleophilicity of the entire ring system but is unlikely to alter the directing effect of the 8-chloro group.

Consequently, direct N-alkylation and N-acylation of the amide tautomer are not favored pathways. Instead, reactions with alkylating or acylating agents would predominantly yield the corresponding O-substituted 2-alkoxy- or 2-acyloxy-8-chloro-6-fluoroquinoline derivatives. Achieving selective N-acylation would require reaction conditions that strongly favor the amide over the ester, such as treating an anionic nucleophile of the quinolinone with a less reactive acylating agent. researchgate.net

| Substituent at C-8 | Alkylation Site | Rationale |

|---|---|---|

| -H | Mixture of N- and O-alkylation (N-major) | Standard reactivity with minor steric hindrance. |

| -Cl | Exclusively O-alkylation | Steric and electronic effects from the 8-chloro group disfavor N-alkylation. |

| -OCH3 | Exclusively O-alkylation | Steric and electronic effects from the 8-methoxy group disfavor N-alkylation. |

Quaternization involves the alkylation of the quinoline nitrogen to form a positively charged quinolinium salt. nih.gov This reaction proceeds on the nitrogen of the aromatic pyridine ring, which corresponds to the quinolin-2-ol tautomer of this compound. The reaction typically involves treating the quinoline with an alkylating agent, such as an alkyl halide (e.g., iodoethane, 1-bromooctane), often in a suitable solvent and with heating. nih.govmdpi.com

The formation of an N-alkyl-8-chloro-6-fluoro-2-hydroxyquinolinium salt renders the heterocyclic ring electron-deficient and activates it towards nucleophilic attack. These quinolinium salts are valuable synthetic intermediates for the construction of more complex fused heterocyclic systems. researchgate.netthieme-connect.com The reactivity of the quinoline nitrogen is influenced by the electronic properties of the substituents. The electron-withdrawing chloro and fluoro groups on the carbocyclic ring decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing conditions (e.g., stronger alkylating agents, higher temperatures) for quaternization compared to unsubstituted quinoline.

| Quinoline Substrate | Alkylating Agent | Typical Conditions | Product |

|---|---|---|---|

| 2-Methylquinoline | Iodoethane | Acetonitrile, reflux, 24 h | N-Ethyl-2-methylquinolinium iodide |

| Quinoline | 1-Bromoalkanes (C8-C20) | Ethanol, reflux, 40 h | N-Alkylquinolinium bromides |

Hydrogenation and Dearomatization of the Quinoline Ring System

The hydrogenation of the quinoline scaffold is a key transformation that converts the planar aromatic system into a three-dimensional saturated heterocyclic structure. This process, also known as dearomatization, typically occurs selectively on the more reactive nitrogen-containing pyridine ring, yielding 1,2,3,4-tetrahydroquinoline derivatives.

The selective reduction of the N-heterocyclic ring in quinolines is a well-established strategy to produce 1,2,3,4-tetrahydroquinolines (THQs), which are important structural motifs in many biologically active compounds. nih.gov This regioselectivity arises because the pyridine ring is more susceptible to reduction than the carbocyclic benzene ring.

For this compound, a primary challenge during hydrogenation is preventing the concurrent hydrodehalogenation (cleavage of the C-Cl and C-F bonds). The choice of catalyst and reaction conditions is therefore critical to achieve chemoselectivity. Several modern catalytic systems have been developed that can selectively hydrogenate the quinoline ring while leaving sensitive functional groups, including halogens, intact. nih.govnih.gov

Strategies to achieve this selective reduction include:

Transfer Hydrogenation: Using hydrogen donors like ammonia-borane (H₃N·BH₃) or Hantzsch esters in the presence of a suitable catalyst. researchgate.netnih.gov This method often operates under milder conditions than high-pressure hydrogenation, which can help preserve the halogen substituents.

Heterogeneous Catalysis with Noble Metals: While catalysts like Palladium (Pd) and Platinum (Pt) are effective, they can sometimes promote dehalogenation. However, catalyst choice and modification can mitigate this. For instance, supported gold nanoparticle catalysts have shown remarkable chemoselectivity, hydrogenating the quinoline ring without affecting halogen, ketone, or olefin groups. nih.govfudan.edu.cn

Base Metal Catalysis: Catalysts based on abundant first-row transition metals like manganese and cobalt have emerged as effective and cost-efficient alternatives to noble metals for quinoline hydrogenation. nih.govsemanticscholar.org These systems have demonstrated high selectivity for the N-heterocyclic ring and tolerance for halogen substituents. nih.gov

Electrocatalytic Hydrogenation: This approach uses water as the hydrogen source and a catalyst, such as fluorine-modified cobalt, to drive the reduction under ambient conditions. This green methodology can offer high selectivity for the formation of tetrahydroquinolines. nih.gov

A range of catalytic systems has been successfully applied to the hydrogenation of substituted quinolines. The choice of methodology depends on the desired selectivity, functional group tolerance, and reaction conditions. For a substrate like this compound, methodologies known to be tolerant of halogens are most relevant.

Manganese-Based Catalysts: Simple manganese carbonyls (e.g., Mn₂(CO)₁₀) and pincer complexes have been utilized for the effective hydrogenation of various quinolines. semanticscholar.org These catalysts can operate under hydrogen pressure or in transfer hydrogenation protocols, showing good functional group tolerance. researchgate.netrsc.orgnih.gov

Cobalt-Based Catalysts: Heterogeneous cobalt catalysts, such as those prepared by pyrolysis of cobalt-salen complexes on silica (Co@SiO₂), are robust and effective for the selective hydrogenation of quinolines to THQs. nih.gov These systems have been explicitly shown to accommodate fluoride, chloride, and bromide substituents without significant hydrodehalogenation. nih.gov Similarly, cobalt-amido cooperative catalysts can be used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia borane. nih.govresearchgate.net

Gold-Based Catalysts: Supported gold nanoparticles (e.g., Au/TiO₂) represent a particularly mild and chemoselective option. A unique feature of this system is that the quinoline substrate itself acts as a promoter for H₂ activation, allowing the reaction to proceed efficiently at temperatures as low as 25°C and low H₂ pressure. nih.govfudan.edu.cn This system is highly tolerant of functional groups, including halogens. nih.gov

| Catalyst System | Substrate Example | Hydrogen Source / Conditions | Product | Yield | Selectivity Notes |

|---|---|---|---|---|---|

| Au/TiO2 | 6-Chloroquinoline | H2 (1 MPa), 30 °C, 24 h | 6-Chloro-1,2,3,4-tetrahydroquinoline | >99% | Excellent chemoselectivity; no dehalogenation observed. nih.gov |

| Co@SiO2 (pyrolyzed Co-salen) | 6-Fluoroquinoline | H2 (50 bar), 120 °C, 24 h | 6-Fluoro-1,2,3,4-tetrahydroquinoline | 94% | Tolerates F, Cl, and Br substituents. nih.gov |

| Mn-PNP pincer complex | 6-Fluoroquinoline | H3N·BH3, KOtBu, 50 °C, 6 h | 6-Fluoro-1,2,3,4-tetrahydroquinoline | 91% | Effective for transfer hydrogenation. researchgate.net |

| Mn2(CO)10 | 6-Chloroquinoline | H2 (5 MPa), 150 °C, 24 h | 6-Chloro-1,2,3,4-tetrahydroquinoline | 99% | Simple, ligand-free manganese catalyst. |

| Fluorine-modified Cobalt (electrocatalysis) | Quinoline | H2O, K2SO4, Room Temp. | 1,2,3,4-Tetrahydroquinoline | 94% | Green chemistry approach with high selectivity. nih.gov |

Advanced Applications in Materials Science and Catalysis Chemical Perspective

Quinoline (B57606) Derivatives as Ligands in Catalysis

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers to form stable complexes. This coordination is fundamental to the application of quinoline derivatives as ligands in both homogeneous and heterogeneous catalysis. The electronic properties of the quinoline ligand, and consequently the catalytic activity of the metal complex, can be modulated by the substituents on the ring.

Homogeneous Catalysis with Quinoline-Metal Complexes

In homogeneous catalysis, quinoline-based ligands have been instrumental in a variety of transformations. The 8-hydroxyquinoline (B1678124) scaffold, in particular, is a well-known chelating agent that forms stable complexes with a wide range of metal ions. These complexes have demonstrated catalytic activity in oxidation, reduction, and carbon-carbon bond-forming reactions.

For 8-Chloro-6-fluoroquinolin-2-ol, the 2-ol (or 2-oxo) and 8-chloro groups can act as bidentate or monodentate coordination sites. The nitrogen atom and the hydroxyl/oxo group can chelate with a metal ion, forming a stable five- or six-membered ring. The electron-withdrawing nature of the chloro and fluoro substituents can influence the electron density on the quinoline ring and, subsequently, the Lewis basicity of the nitrogen atom. This modulation of the ligand's electronic properties can impact the metal center's reactivity and selectivity in catalytic processes. For instance, a more electron-deficient metal center could exhibit enhanced activity in certain oxidative reactions.

| Catalyst Type | Metal Center | Potential Catalytic Application |

| Quinoline-Metal Complex | Transition Metals (e.g., Pd, Ru, Cu, Fe) | Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, oxidations |

Heterogeneous Catalysis

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, quinoline complexes can be immobilized on solid supports. This heterogenization can be achieved by anchoring the quinoline ligand to materials such as silica, alumina, or polymers. The resulting solid-supported catalysts can be easily separated from the reaction mixture, offering significant practical advantages.

Optoelectronic Materials Based on Quinoline Fluorescent Properties

The extended π-conjugated system of the quinoline ring often imparts fluorescent properties to its derivatives. This fluorescence can be sensitive to the local environment, making quinoline-based compounds valuable as fluorescent probes and components in optoelectronic devices. The emission wavelength and quantum yield can be tuned by the introduction of various substituents.

Fluorescent Sensors for Chemical Detection

The fluorescence of quinoline derivatives can be quenched or enhanced upon interaction with specific analytes, forming the basis for fluorescent sensors. For instance, the coordination of metal ions to a quinoline-based ligand can lead to a significant change in its fluorescence intensity or a shift in its emission wavelength. This "chemosensing" ability is highly dependent on the nature of the substituents.

In the case of this compound, the presence of the halogen atoms and the hydroxyl group can influence its photophysical properties. The heavy atom effect of chlorine could potentially promote intersystem crossing, which might decrease fluorescence quantum yield but could be useful in other photophysical applications. The interaction of the hydroxyl group and the nitrogen atom with analytes could perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence.

Applications in Dye-Sensitized Solar Cells (DSSCs)

Quinoline-based dyes have been explored as sensitizers in dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO2), initiating the generation of a photocurrent. The efficiency of a DSSC is critically dependent on the photophysical and electrochemical properties of the dye.

A suitable dye for DSSCs should have strong absorption in the visible region, a suitable energy level alignment with the semiconductor's conduction band and the electrolyte's redox potential, and good stability. The quinoline scaffold can be functionalized to meet these requirements. For this compound to be a potential DSSC dye, it would likely require further modification to enhance its light-harvesting properties in the visible spectrum. The hydroxyl group could serve as an anchoring group to bind to the TiO2 surface, which is a crucial requirement for efficient electron injection. The electron-withdrawing chloro and fluoro groups could influence the energy levels of the dye's molecular orbitals, which is a key parameter for optimizing DSSC performance.

Polymer and Oligomer Synthesis Involving Quinoline Scaffolds

The incorporation of the rigid and planar quinoline scaffold into polymer backbones can lead to materials with enhanced thermal stability, specific optoelectronic properties, and good mechanical strength. Polyquinolines are a class of polymers known for their high performance in demanding applications.

The synthesis of polymers containing quinoline units can be achieved through various polymerization techniques. One common method is the Friedländer annulation, which involves the reaction of an o-aminoaryl ketone with a methylene-keto compound. Alternatively, functionalized quinoline monomers can be polymerized through standard polymerization reactions like polycondensation or addition polymerization.

This compound possesses several features that could be exploited for its use as a monomer in polymer synthesis. The hydroxyl group at the 2-position (or the reactive N-H bond in the quinolin-2-one tautomer) can participate in condensation polymerization with suitable co-monomers, such as diacids or diisocyanates, to form polyesters or polyurethanes, respectively. Furthermore, the chloro and fluoro groups on the aromatic ring could potentially be used as sites for cross-linking or post-polymerization modification, although they are generally less reactive than the hydroxyl group in typical polymerization reactions. The incorporation of this halogenated quinoline unit into a polymer chain would be expected to influence the polymer's properties, such as its solubility, thermal stability, and flame retardancy.

| Polymerization Strategy | Potential Co-monomer | Resulting Polymer Type |

| Polycondensation | Diacyl chlorides, Dicarboxylic acids | Polyesters |

| Polycondensation | Diisocyanates | Polyurethanes |

| Nucleophilic Aromatic Substitution (less common) | Difunctional nucleophiles | Poly(ether quinoline)s |

Quinoline Derivatives in Supramolecular Chemistry

Quinoline and its derivatives have emerged as significant building blocks in the field of supramolecular chemistry. nih.govnih.gov This area of chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. wikipedia.org The unique structural and electronic properties of the quinoline scaffold make it an excellent candidate for designing complex, self-assembling molecular architectures and for applications in molecular recognition and host-guest chemistry. rsc.orgnih.gov

The quinoline ring system is a versatile platform for several reasons. Its aromatic nature facilitates π-π stacking interactions, a key driving force in the self-assembly of many organic molecules. The presence of a nitrogen atom within the heterocyclic ring provides a site for hydrogen bonding and coordination with metal ions. rsc.org By strategically modifying the quinoline core with various functional groups, chemists can fine-tune the non-covalent interactions to direct the assembly of molecules into specific, functional supramolecular structures. brieflands.comrsc.org

Host-Guest Chemistry and Molecular Recognition

A significant application of quinoline derivatives in supramolecular chemistry is in the construction of host molecules for host-guest systems. thno.org These systems involve a larger "host" molecule that forms a complex with a smaller "guest" molecule or ion. The inherent ability of the quinoline nitrogen to act as a coordination site is often exploited in designing hosts with specific recognition properties.

Recent research has focused on the synthesis of quinoline-based macrocycles—large, ring-shaped molecules—that can act as hosts. researcher.lifeelsevierpure.com These macrocycles often feature inwardly oriented nitrogen atoms that create a central cavity capable of binding various guests.

Key Quinoline-Based Macrocycles:

TriQuinoline (TQ): A trimer of quinoline units, TQ possesses a central void that exhibits a high affinity for protons. researchgate.net

oxa-TriQuinoline (o-TQ): This 15-membered macrocycle incorporates oxygen atoms linking three quinoline units. Its N3O3 aza-oxa-crown architecture can capture a Cu(I) cation and subsequently form supramolecular complexes with other molecules through π–π and CH–π interactions. researchgate.net

TEtraQuinoline (TEQ): Composed of four concatenated quinoline units, TEQ represents a larger macrocycle within this family, capable of forming S4-symmetric structures. researchgate.net

These macrocyclic hosts can selectively bind cations depending on the size of their central cavity, demonstrating their utility in molecular recognition. thieme-connect.com Beyond macrocycles, simpler quinoline derivatives can also participate in host-guest interactions. For instance, studies have shown that quinolinium salts can be encapsulated by long-chain oligo(ethylene glycol)s (OEGs) through supramolecular interactions, which can regulate catalytic processes like asymmetric hydrogenation. nih.govresearchgate.net

Table 1: Examples of Quinoline Derivatives in Host-Guest Chemistry

| Host Compound Family | Guest Species | Key Non-Covalent Interactions | Application |

|---|---|---|---|

| TriQuinoline (TQ) | Protons (H+) | Coordination, Electrostatic | Proton Sponge |

| oxa-TriQuinoline (o-TQ) | Copper(I) cation (Cu+) | Coordination (N-Cu), π–π stacking | Cation recognition, Complex formation |

| Quinolinium Salts | Oligo(ethylene glycol)s | Electrostatic, Hydrogen bonding | Regulation of catalysis |

Self-Assembly and Supramolecular Materials

The principle of self-assembly, where molecules spontaneously organize into ordered structures, is central to supramolecular chemistry. Quinoline derivatives have been designed to self-assemble into complex architectures like organogels. rsc.org This process is driven by a combination of non-covalent forces.

For example, a specifically designed quinoline derivative was shown to form organogels in various solvents. The formation of these gels is driven by intermolecular hydrogen bonding. rsc.org The resulting materials can exhibit interesting properties, such as aggregation-induced emission (AIE), where the molecules become fluorescent upon aggregation in the gel state. rsc.org

The interactions driving these assemblies can be highly specific. Studies on hybrid 8-hydroxy quinoline-indole derivatives have identified several key interactions that direct their binding to peptide structures, including: mdpi.com

Hydrogen Bonding: Interactions between functional groups like hydroxyl or carbonyl groups and specific amino acid residues. mdpi.com

π–π Stacking: The flat, aromatic quinoline ring can stack with aromatic residues like phenylalanine. mdpi.com

π–Cation Interactions: The electron-rich aromatic system can interact favorably with positively charged residues like lysine. mdpi.com

These findings demonstrate how the functionalization of the quinoline scaffold allows for precise control over intermolecular interactions, enabling the rational design of self-assembling systems and functional supramolecular materials. mdpi.com

Table 2: Non-Covalent Interactions in Quinoline Derivative Self-Assembly

| Type of Interaction | Description | Example Application |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | Formation of organogels; directing binding to biological molecules. rsc.orgmdpi.com |

| π–π Stacking | Attractive, noncovalent interactions between the aromatic rings of quinoline molecules. | Stabilization of supramolecular structures; binding to aromatic amino acids in peptides. researchgate.netmdpi.com |

| Coordination Bonding | The quinoline nitrogen atom donates its lone pair of electrons to a metal cation, forming a coordinate bond. | Binding of metal ions within macrocyclic hosts like o-TQ. researchgate.net |

| π–Cation Interactions | An interaction between the electron-rich π system of the quinoline ring and an adjacent cation. | Binding to positively charged amino acid residues like lysine. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.